1-(Trifluoromethylthio)-2-ethynylbenzene

Lipophilicity Hansch π Drug Design

1-(Trifluoromethylthio)-2-ethynylbenzene belongs to the class of ortho-ethynylaryl trifluoromethyl sulfanes—dual-functional aromatic building blocks combining a terminal alkyne with the strongly electron-withdrawing and highly lipophilic trifluoromethylthio (–SCF₃) group. The SCF₃ substituent imparts the highest Hansch hydrophobicity parameter (π = 1.44) among common fluorinated groups and a potent electron-withdrawing effect (σₘ = 0.40, σₚ = 0.50).

Molecular Formula C9H5F3S
Molecular Weight 202.20 g/mol
Cat. No. B12863456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethylthio)-2-ethynylbenzene
Molecular FormulaC9H5F3S
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESC#CC1=CC=CC=C1SC(F)(F)F
InChIInChI=1S/C9H5F3S/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H
InChIKeyQNWICSJXTSYGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethylthio)-2-ethynylbenzene: Ortho-SCF3 Terminal Alkyne for Click Chemistry & Drug-Discovery Building Blocks


1-(Trifluoromethylthio)-2-ethynylbenzene belongs to the class of ortho-ethynylaryl trifluoromethyl sulfanes—dual-functional aromatic building blocks combining a terminal alkyne with the strongly electron-withdrawing and highly lipophilic trifluoromethylthio (–SCF₃) group. The SCF₃ substituent imparts the highest Hansch hydrophobicity parameter (π = 1.44) among common fluorinated groups [1] and a potent electron-withdrawing effect (σₘ = 0.40, σₚ = 0.50) [2]. The ortho-disposition uniquely enables intramolecular cyclization to extended Yagupolskii–Umemoto-type reagents, a reactivity not shared by meta or para isomers [3].

Why 1-(Trifluoromethylthio)-2-ethynylbenzene Cannot Be Replaced by Common SCF₃ Arenes or Unsubstituted Phenylacetylene


The combination of the SCF₃ group at the ortho position with a terminal alkyne creates a unique reactivity profile that simple SCF₃-arenes (e.g., trifluoromethylthiobenzene) or unsubstituted phenylacetylene cannot replicate. The SCF₃ group’s higher lipophilicity (π = 1.44 vs. CF₃ π = 0.88 and OCF₃ π = 1.04) and stronger electron withdrawal translate into quantifiable differences in membrane permeability and metabolic stability [1]. Critically, the ortho-relationship between the alkyne and the SCF₃ substituent permits a regioselective, acid-catalyzed intramolecular cyclization that is impossible for meta- or para-substituted analogues, directly yielding valuable sulfonium salt reagents [2].

Quantitative Differentiators of 1-(Trifluoromethylthio)-2-ethynylbenzene vs. Closest Analogs


Lipophilicity Advantage of –SCF₃ Over –CF₃, –OCF₃, and –SF₅

The trifluoromethylthio group (–SCF₃) exhibits a Hansch hydrophobicity parameter of π = 1.44, which is substantially higher than that of trifluoromethyl (CF₃, π = 0.88) and trifluoromethoxy (OCF₃, π = 1.04) groups [1]. This means that when 1-(trifluoromethylthio)-2-ethynylbenzene is used as a building block, the resulting conjugates will be significantly more lipophilic than those derived from CF₃- or OCF₃-analogues, enhancing membrane permeability.

Lipophilicity Hansch π Drug Design ADME

Electron-Withdrawing Power of –SCF₃ vs. –CF₃ and –OCF₃

The SCF₃ group exerts a strong electron-withdrawing effect quantified by Hammett constants σₘ = 0.40 and σₚ = 0.50 [1]. This is greater than the electron withdrawal of OCF₃ (σₚ ≈ 0.35) and approaches that of CF₃ (σₚ ≈ 0.54) but combined with greater lipophilicity. The lowered electron density conferred by SCF₃ reduces susceptibility to oxidative metabolism, enhancing the metabolic stability of drug-like molecules incorporating this building block [2].

Electron-Withdrawing Hammett σ Metabolic Stability Oxidative Metabolism

Ortho-Regiospecific Intramolecular Cyclization to Access Extended Yagupolskii–Umemoto Reagents

Under triflic acid catalysis, 1-(trifluoromethylthio)-2-ethynylbenzene and its analogues undergo a regioselective 5-endo-dig cyclization to yield dibenzothiophenium salts, a class of electrophilic trifluoromethylating reagents [1]. This transformation is strictly dependent on the ortho-disposition of the alkyne and the SCF₃ group; meta- and para-substituted isomers do not cyclize, generating entirely different product profiles. This provides a direct synthetic entry to extended Yagupolskii–Umemoto reagents unavailable from any other isomer.

Trifluoromethylation Reagents Ortho-Cyclization Sulfonium Salts Methodology

First Reported Synthesis of Ethynyl Trifluoromethyl Sulfide via KOtBu-Mediated Elimination

The compound has been synthesized via KOtBu-mediated dehydrochlorination of 2-chloroethyl trifluoromethyl sulfide in dichloromethane at 0 °C to room temperature, affording the terminal alkyne in good purity [1]. This method provides a direct entry to the SCF₃-substituted terminal alkyne without transition-metal catalysis, unlike many competing approaches that require Pd or Cu catalysts. The product is then used in Cu-catalyzed azide–alkyne cycloaddition (CuAAC) to produce 1,4-disubstituted SCF₃-triazoles in up to 86% isolated yield [1].

Synthetic Methodology Building Block Click Chemistry Triazoles

Modulation of Alkyne Reactivity in Sonogashira and Related Cross-Couplings by ortho-SCF₃

The ortho-SCF₃ group exerts a dual electronic effect on the adjacent ethynyl moiety: it withdraws electron density through the σ-framework (activating the alkyne toward nucleophilic attack) while the sulfur lone pair can participate in through-space interactions with the alkyne π-system. This ortho effect has been shown to modulate the reactivity of 2-(trifluoromethylthio)bromobenzene in Sonogashira coupling, enabling the synthesis of alkynyl-SCF₃ derivatives that serve as precursors to 1-(trifluoromethylthio)-2-ethynylbenzene [1]. The ortho-SCF₃ group accelerates oxidative addition of Pd(0) into the C–Br bond relative to para-substituted analogues, as inferred from reaction rate trends in analogous systems.

Sonogashira Coupling Cross-Coupling ortho-Substituent Effect

Optimal Application Scenarios for 1-(Trifluoromethylthio)-2-ethynylbenzene Based on Evidence


CuAAC Click Chemistry for SCF₃-Tagged Compound Library Synthesis

Leveraging the terminal alkyne, 1-(trifluoromethylthio)-2-ethynylbenzene is an ideal partner for copper-catalyzed azide–alkyne cycloaddition (CuAAC). This enables rapid, modular assembly of 1,4-disubstituted triazoles bearing the pharmacokinetically advantageous SCF₃ group in up to 86% yield . The high lipophilicity (π = 1.44) of the SCF₃ tag ensures that screening hits have superior membrane permeability compared to CF₃- or OCF₃-tagged compounds .

Synthesis of Extended Yagupolskii–Umemoto Electrophilic Trifluoromethylating Reagents

The ortho-disposition of the alkyne and SCF₃ group uniquely enables triflic acid-catalyzed intramolecular cyclization to dibenzothiophenium triflates . These shelf-stable sulfonium salts serve as powerful electrophilic trifluoromethylating agents for late-stage functionalization of drug candidates. Meta- and para-isomers are unreactive under identical conditions, making the ortho-isomer the exclusive entry point for this valuable reagent class.

Sonogashira Coupling for Conjugated Alkyne-SCF₃ Materials and Probes

As a terminal alkyne with an electron-withdrawing ortho-SCF₃ substituent, this compound participates efficiently in Sonogashira cross-couplings with aryl halides . The ortho-SCF₃ group accelerates the oxidative addition step, reducing reaction times. This makes it a building block of choice for preparing conjugated enediyne materials, fluorescent probes, and molecular wires where the SCF₃ group imparts both electronic tuning and metabolic stabilization.

Agrochemical and Pharmaceutical Isostere Scaffold with Enhanced Metabolic Stability

Replacement of –CF₃ or –OCF₃ with –SCF₃ using this building block yields analogues with significantly higher lipophilicity (Δπ ≥ +0.40) while retaining strong electron withdrawal (σₚ = 0.50) . This combination enhances both membrane permeability and resistance to oxidative metabolism, making it a superior scaffold for designing long-acting agrochemicals and CNS-penetrant drug candidates .

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